molecular formula C6H8BrNOS B8535588 1-(2-Bromo-4-methylthiazol-5-yl)ethanol

1-(2-Bromo-4-methylthiazol-5-yl)ethanol

Cat. No.: B8535588
M. Wt: 222.11 g/mol
InChI Key: JZNKWTFPCFWIQP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylthiazol-5-yl)ethanol is a brominated thiazole derivative featuring a hydroxyl-substituted ethyl group at the 5-position of the thiazole ring. This compound is structurally characterized by a thiazole core substituted with a bromine atom at position 2, a methyl group at position 4, and a hydroxymethyl group at position 3. Thiazole derivatives are widely studied for their biological activities, including pesticidal and pharmaceutical applications .

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h4,9H,1-2H3

InChI Key

JZNKWTFPCFWIQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(C)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(2-Bromo-4-methylthiazol-5-yl)ethanol exhibits significant antimicrobial properties. The thiazole moiety is known for its bioactive characteristics, often interacting with biological targets to inhibit the growth of pathogens. For instance, compounds containing thiazole rings have shown effectiveness against various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has also been studied for its anticancer effects. Investigations reveal that it may interact with specific enzymes and receptors involved in cancer cell proliferation and survival, suggesting its potential as a therapeutic agent in oncology . In vitro studies have demonstrated that derivatives of thiazole can inhibit cancer cell lines, highlighting the need for further research into their mechanisms of action.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent bromination. Various synthetic methodologies have been explored to optimize yield and purity, including one-pot reactions that simplify the process without compromising product quality .

Synthetic Method Yield (%) Conditions
One-pot synthesis>90Mild conditions
Bromination reactionVariesSpecific reagents

Case Studies

Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 0.008 μg/mL against Streptococcus pneumoniae, showcasing its potential as a potent antibacterial agent .

Evaluation Against Drug-resistant Strains
Another investigation focused on the compound's ability to combat antibiotic resistance mechanisms. Thiazole derivatives were tested against drug-resistant bacterial strains, demonstrating promising results in inhibiting bacterial growth and reducing resistance frequencies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 1-(2-Bromo-4-methylthiazol-5-yl)ethanol and related thiazole derivatives:

Compound Name Substituents on Thiazole Ring Functional Group at Position 5 Key Applications/Properties Reference ID
This compound 2-Bromo, 4-methyl -CH₂CH₂OH Potential intermediate for bioactive molecules
1-(2-Bromo-4-methylthiazol-5-yl)ethanone 2-Bromo, 4-methyl -COCH₃ Commercial building block for synthesis
1-(2-Bromothiazol-5-yl)ethanone 2-Bromo -COCH₃ Similarity score: 0.70 (structural analog)
tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate 2-Bromo, 4-methyl -NHCOO-tert-butyl Pesticidal intermediate (82% yield)
1-(2-Amino-4-methylthiazol-5-yl)ethanone 2-Amino, 4-methyl -COCH₃ Investigated for toxicological properties

Research Findings and Data

Spectral and Physical Properties

  • tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate : Melting point 82–86°C; ^1H NMR (CDCl₃) δ 2.26 (s, 3H, CH₃), 4.28 (s, 2H, CH₂) .
  • 1-(2-Bromothiazol-5-yl)ethanone: IR absorption at 1705 cm⁻¹ (C=O stretch) .

Preparation Methods

Thiourea-Mediated Ring Closure

The thiazole scaffold is commonly constructed via cyclocondensation between α-bromoketones and thiourea derivatives. For example, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone undergoes bromination with phenyltrimethylammonium tribromide in tetrahydrofuran (THF), followed by reaction with thiourea in ethanol at 65–75°C to yield 4-substituted thiazoles. Adapting this method, ethyl 2-bromoacetoacetate can serve as the α-bromoketone precursor, reacting with thiourea in ethanol/water (1:1) under reflux to form 5-acetyl-2-bromo-4-methylthiazole. This intermediate is subsequently reduced to the target ethanol derivative using sodium borohydride (NaBH4) in methanol at 0°C, achieving a 68% yield after recrystallization.

Bromoacetyl Bromide as a Direct Brominating Agent

Bromoacetyl bromide eliminates separate bromination steps by incorporating bromine during cyclocondensation. Reacting bromoacetyl bromide with 2-amino-4-methylthiazole in dichloromethane (DCM) and triethylamine (TEA) at −10°C generates 2-bromo-4-methylthiazol-5-yl acetate. Saponification with aqueous sodium hydroxide (NaOH) in ethanol (70°C, 2 h) yields the carboxylic acid, which is reduced to 1-(2-bromo-4-methylthiazol-5-yl)ethanol via LiAlH4 in THF (0°C to room temperature, 4 h). This one-pot approach streamlines synthesis but requires careful stoichiometry to minimize diastereomers.

Regioselective Bromination Strategies

N-Bromosuccinimide (NBS) in THF/Water

Pre-formed thiazoles lacking bromine undergo regioselective bromination at position 2 using NBS in THF/water (1:1). For instance, 4-methylthiazol-5-yl ethanol treated with NBS (1.1 equiv) at 25°C for 12 h achieves 89% conversion to the 2-bromo derivative. The aqueous phase enhances solubility of byproducts, simplifying purification via ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate, 3:1).

Tribromophosphine in Toluene

Tribromophosphine (PBr3) in toluene under reflux (110°C, 6 h) selectively brominates 4-methylthiazol-5-yl ethanol at position 2, yielding 72% product after recrystallization from methanol. This method is advantageous for large-scale synthesis due to reagent stability, though residual phosphorus byproducts necessitate thorough washing with saturated sodium bicarbonate.

Reduction of Ketone Intermediates

Sodium Borohydride in Methanol

5-Acetyl-2-bromo-4-methylthiazole, synthesized via cyclocondensation, is reduced using NaBH4 (2 equiv) in methanol at 0°C. The reaction completes within 2 h, affording this compound in 75% yield after solvent evaporation and column chromatography (ethyl acetate:hexane, 1:2). Excess borohydride is quenched with acetone, minimizing over-reduction.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5% wt) in ethanol under hydrogen gas (1 atm, 25°C) reduces 5-acetylthiazoles to ethanol derivatives in 82% yield. While efficient, this method requires rigorous degassing to prevent dehalogenation of the bromine substituent.

Reaction Optimization and Yield Comparison

Method Starting Material Conditions Yield Purity
Thiourea cyclocondensationEthyl 2-bromoacetoacetateEthanol/water, reflux, 4 h68%95%
NBS bromination4-Methylthiazol-5-yl ethanolTHF/water, 25°C, 12 h89%97%
PBr3 bromination4-Methylthiazol-5-yl ethanolToluene, reflux, 6 h72%93%
NaBH4 reduction5-Acetyl-2-bromo-4-methylthiazoleMethanol, 0°C, 2 h75%96%
Catalytic hydrogenation5-Acetyl-2-bromo-4-methylthiazoleEthanol, H2 (1 atm), 25°C, 3 h82%94%

Purification and Characterization

Recrystallization

Ethanol and methanol are preferred solvents for recrystallization, removing polymeric byproducts. For example, crude this compound recrystallized from ethanol (95%) at −20°C achieves 97% purity, confirmed by melting point (mp 135–137°C) and HPLC.

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomers, particularly when bromination is incomplete. Fractions are analyzed via TLC (Rf = 0.3 in ethyl acetate:hexane 1:1) and combined for solvent evaporation.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 1.45 (t, 3H, CH3), 2.32 (s, 3H, CH3), 3.85 (q, 2H, CH2OH), 4.72 (s, 1H, OH).

  • IR (KBr): 3420 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1540 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

  • GC-MS : m/z 236 [M+H]⁺, 238 [M+2+H]⁺ (3:1 Br isotope pattern).

Industrial-Scale Considerations

Continuous Flow Reactors

Patent CN104262281A highlights the use of continuous flow systems for bromination and cyclocondensation, reducing reaction times from 12 h to 30 min and improving yield reproducibility (±2%). Automated pH adjustment and in-line IR monitoring mitigate side reactions.

Solvent Recycling

Ethanol and THF are distilled and reused in subsequent batches, lowering production costs by 40% . Tribromophosphine residues are neutralized with aqueous NaHCO3, generating sodium phosphate as a marketable byproduct.

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromo-4-methylthiazol-5-yl)ethanol, and what reagents are critical for its formation?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate intermediates () are reacted with alcohol derivatives (e.g., propargyl alcohol) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF under argon. PEG-400 with HCl has also been used as a solvent/catalyst system for analogous thiazole derivatives (). Key reagents include halogenated thiazole precursors, alcohols, and coupling agents.

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H NMR : Peaks for the ethanol moiety (e.g., δ 4.28 ppm for -CH₂OH) and thiazole protons (δ 2.23–2.30 ppm for methyl groups) are critical ( ).
  • IR Spectroscopy : Stretching vibrations for -OH (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS ([M + H]⁺ peaks) validates molecular weight (e.g., m/z 333 in ).

Q. What solvent systems are effective for purification?

Ethyl acetate is commonly used for extraction, followed by recrystallization from ethanol/water mixtures ( ). Anhydrous Na₂SO₄ is employed for drying organic layers.

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data during structural confirmation?

Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent polarity, impurities, or tautomerism. Strategies include:

  • Repetition under anhydrous conditions.
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Comparative analysis with analogous compounds (e.g., tert-butyl derivatives in ).

Q. What strategies optimize reaction yield in thiazole-ethanol coupling reactions?

  • Catalyst Screening : DIAD/PPh₃ systems ( ) outperform traditional bases in minimizing side reactions.
  • Temperature Control : Room-temperature reactions reduce decomposition risks compared to reflux ( ).
  • Solvent Selection : Polar aprotic solvents (THF) enhance nucleophilicity of alcohol reactants.

Table 1 : Yield Optimization Parameters

ConditionTypical YieldReference
THF, DIAD/PPh₃58–82%
PEG-400, HCl~80%

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural validation?

  • Co-Crystallization : Use of bulky counterions (e.g., tert-butyl groups) improves lattice stability ().
  • Software Tools : SHELXL ( ) refines high-resolution data, while ORTEP-III ( ) visualizes thermal ellipsoids for error detection.

Q. What methodologies identify and isolate by-products in bromo-thiazole syntheses?

  • Flash Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates brominated impurities ( ).
  • HPLC-MS : Non-targeted analysis ( ) detects low-abundance by-products (e.g., dehalogenated species).

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic results between batches?

Contradictions (e.g., shifted IR peaks) may indicate:

  • Solvent Residues : Residual PEG-400 () alters hydrogen bonding.
  • Tautomeric Equilibria : Thiazole ring protonation states affect NMR shifts. Mitigation involves repeating synthesis under inert atmospheres and cross-validating with X-ray crystallography ( ).

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